L-galactopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DHVFOXMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015855 | |
| Record name | L-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39392-65-9 | |
| Record name | L-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of L Galactopyranose
3,6-Anhydro-L-galactopyranose in Marine Organisms
3,6-Anhydro-L-galactopyranose is a derivative of L-galactose formed by an internal ether bridge between the third and sixth carbon atoms. nih.gov This anhydro sugar is a significant and characteristic component of agars and carrageenans, which are polysaccharides found in the cell walls of red algae (Rhodophyta). nih.govnih.govmdpi.com It, along with D-galactose, forms the repeating disaccharide units of agarose (B213101), a linear polysaccharide that is a major constituent of agar (B569324). researchgate.netrsc.org
The presence of 3,6-Anhydro-L-galactopyranose has been documented in various marine organisms. It has been specifically identified in the red alga Digenea simplex. nih.gov Furthermore, the catabolism of 3,6-Anhydro-L-galactose has been studied in marine bacteria, such as Vibrio sp., which are capable of utilizing this sugar as a sole carbon source. nih.govresearchgate.net
Detailed research has quantified the amount of 3,6-anhydrogalactose (AnGal) in several species of red seaweed. A study utilizing gas chromatography–mass spectrometry (GC–MS) analyzed the composition of polysaccharides from six different red seaweed species. The findings revealed varying molar ratios of AnGal to galactose, highlighting the diversity in polysaccharide structure among these organisms. nih.govsigmaaldrich.comresearchgate.net
Table 1: Molar Ratios of 3,6-Anhydrogalactose (AnGal) to Galactose (Gal) in Various Red Seaweed Species
| Species | Molar Ratio (AnGal:Gal) | Reference |
| Porphyra haitanensis | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
| Gracilaria chouae | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
| Gracilaria blodgettii | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
| Gracilaria lemaneiformis | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
| Eucheuma galetinae | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
| Gelidium amansii | 1.0 : 1.0 to 1.0 : 3.1 | nih.govsigmaaldrich.comresearchgate.net |
L-Ascorbic Acid (Vitamin C) Biosynthesis via the Smirnoff-Wheeler Pathway in Plants
The primary and most extensively characterized route for L-ascorbic acid (AsA, Vitamin C) biosynthesis in plants is the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway. oup.comresearchgate.netscielo.brnih.gov First proposed in 1998, this pathway delineates a sequence of ten enzymatic steps starting from D-glucose to produce L-ascorbic acid, with L-galactose serving as a key precursor. scielo.bruni.lu This pathway is considered the main biosynthetic process for AsA production in plants and is supported by substantial genetic and biochemical evidence. nih.govnih.gov The pathway can be conceptually divided into two main parts: the initial synthesis of GDP-D-mannose and its subsequent epimerization to GDP-L-galactose, which are intermediates also used in cell wall polysaccharide synthesis and protein glycosylation, followed by a series of steps exclusively dedicated to AsA synthesis. nih.govnih.gov
Role of GDP-L-galactose as an Intermediate
Guanosine diphosphate (B83284) L-galactose (GDP-L-galactose) is a pivotal intermediate in the Smirnoff-Wheeler pathway. nih.gov It is synthesized from GDP-D-mannose through the action of the enzyme GDP-D-mannose 3',5'-epimerase (GME). nih.gov The formation of GDP-L-galactose is a crucial juncture, as it sits (B43327) at a metabolic crossroads. oup.com While it is a direct precursor for the L-galactose pathway leading to Vitamin C, the preceding intermediate, GDP-D-mannose, is also channeled towards the biosynthesis of cell-wall carbohydrates and the glycosylation of proteins. nih.govnih.govfrontiersin.org The subsequent conversion of GDP-L-galactose to L-galactose-1-phosphate is the first irreversible and committed step that channels metabolites exclusively toward AsA biosynthesis. oup.comfrontiersin.org
Key Enzymatic Steps in the L-Galactose Pathway
The conversion of this compound precursors into L-ascorbic acid involves a series of well-defined enzymatic reactions. Following the synthesis of GDP-L-galactose, the pathway proceeds through several key enzymes that have been identified and characterized in various plants. frontiersin.orgmdpi.com These enzymes catalyze the final dedicated steps of AsA production. The core enzymes in this latter part of the pathway include GDP-L-galactose phosphorylase (GGP), L-galactose-1-phosphate phosphatase (GPP), L-galactose dehydrogenase (L-GalDH), and L-galactono-1,4-lactone dehydrogenase (GLDH). frontiersin.orgresearchgate.net The reaction catalyzed by GGP is of particular importance as it represents the primary point of regulation for the entire pathway. oup.comfrontiersin.org
Conversion from D-Mannose 1-P to GDP-L-Galactose
The journey from the hexose (B10828440) phosphate (B84403) pool to the specific ascorbate (B8700270) precursor GDP-L-galactose involves several enzymatic conversions. The process begins with D-glucose-6-P, which is isomerized to D-fructose-6-P and then to D-mannose-6-P by phosphomannose isomerase (PMI). nih.gov Phosphomannomutase (PMM) then converts D-mannose-6-P to D-mannose-1-phosphate (D-Man-1-P). nih.govnih.gov
Two key enzymes then act sequentially:
GDP-D-mannose pyrophosphorylase (GMP): This enzyme, encoded by the VTC1 gene in Arabidopsis, catalyzes the reversible reaction of D-mannose-1-phosphate with GTP to form GDP-D-mannose. nih.govnih.govfrontiersin.org This step is crucial as it supplies the substrate for multiple pathways. frontiersin.org
GDP-D-mannose 3',5'-epimerase (GME): This enzyme epimerizes GDP-D-mannose to produce the vital intermediate, GDP-L-galactose. oup.comnih.gov
GDP-L-Galactose Phosphorylase (GGP) Activity
GDP-L-galactose phosphorylase (GGP) is arguably the most critical regulatory enzyme in the Smirnoff-Wheeler pathway. oup.comnih.gov It catalyzes the first committed and essentially irreversible step dedicated solely to ascorbate biosynthesis: the phosphorolysis of GDP-L-galactose to L-galactose-1-phosphate and GDP. oup.comfrontiersin.org This reaction marks the entry point into the final stages of Vitamin C synthesis. frontiersin.org In Arabidopsis thaliana, GGP activity is encoded by two paralogous genes, VTC2 and VTC5. uni.lunih.govnih.gov GGP has been identified as the main control point of the pathway, and its overexpression is one of the few single-gene manipulations that consistently leads to an increase in ascorbate levels. nih.govfigshare.comresearchgate.net The enzyme belongs to the histidine triad (B1167595) (HIT) superfamily and utilizes a covalent guanylylated histidine intermediate in its catalytic mechanism. uni.lufrontiersin.orgnih.gov
Table 1: Characteristics of GDP-L-galactose Phosphorylase (GGP)
| Feature | Description | Source(s) |
| Enzyme Name | GDP-L-galactose phosphorylase (GGP) | oup.comfrontiersin.org |
| EC Number | 2.7.7.69 | frontiersin.org |
| Reaction | GDP-L-galactose + Phosphate <=> L-galactose-1-phosphate + GDP | oup.com |
| Gene (Arabidopsis) | VTC2 (At4g26850), VTC5 (At5g55120) | uni.lunih.govmdpi.com |
| Significance | Catalyzes the first committed step in AsA biosynthesis. | oup.comfrontiersin.org |
| Regulation | Major control point of the pathway; subject to feedback repression. | nih.govoup.comfigshare.com |
| Enzyme Family | Histidine Triad (HIT) Superfamily | frontiersin.orgnih.gov |
L-Galactose Dehydrogenase (L-GalDH) in the Pathway
L-galactose dehydrogenase (L-GalDH) catalyzes the penultimate step in the biosynthesis of AsA, the oxidation of L-galactose to L-galactono-1,4-lactone. nih.govnih.govoup.com This reaction uses NAD+ as a preferred cofactor over NADP+. nih.gov L-GalDH exhibits a high affinity and specificity for L-galactose. nih.gov Studies on the enzyme from various plant species, including spinach and the high-ascorbate fruit camu-camu, have provided insights into its kinetic properties. nih.govresearchgate.net Structural analysis reveals that it belongs to the aldehyde-keto reductase (AKR) family. researchgate.netbiorxiv.org Unlike GGP, L-GalDH activity does not appear to be a major point of feedback regulation by the final product, ascorbic acid. nih.govresearchgate.net Suppression of the L-GalDH gene has been shown to decrease AsA content, confirming its essential role in the pathway. nih.gov
Table 2: Kinetic Properties of L-Galactose Dehydrogenase (L-GalDH) from Different Plant Species
| Plant Species | K_m for L-galactose (mM) | Optimal pH | Source(s) |
| Myrciaria dubia (camu-camu) | 0.21 | 7.0 | nih.gov |
| Spinacia oleracea (spinach) | 0.128 | 7.0 | researchgate.net |
| General Range | 0.08 - 0.43 | N/A | nih.gov |
Genetic and Biochemical Regulation of the Pathway
The biosynthesis of L-ascorbic acid via the Smirnoff-Wheeler pathway is tightly regulated at multiple levels to meet the plant's metabolic needs and respond to environmental cues. frontiersin.orgnih.gov
Genetic Regulation:
Transcriptional Control: The expression of genes encoding the pathway's enzymes is influenced by developmental factors and environmental stimuli like light. oup.comfrontiersin.org For instance, light induces the expression of several pathway genes, which contain light-responsive elements in their promoters. frontiersin.orgresearchgate.net Various transcription factors have been identified that can act as either activators or repressors of these genes. frontiersin.org
Post-transcriptional Control: A key regulatory mechanism exists for the GGP (VTC2) gene. Its mRNA contains a conserved upstream open reading frame (uORF) in the 5'-untranslated region. nih.govresearchgate.net This uORF mediates a negative feedback loop, repressing the translation of the GGP protein when ascorbate levels are high. oup.comresearchgate.net Removing this uORF has been shown to increase ascorbate accumulation. researchgate.net
Biochemical Regulation:
Enzyme Abundance and Activity: The concentration of ascorbate is controlled by the levels and catalytic activities of the biosynthetic enzymes. frontiersin.org GGP protein, for example, is maintained at very low levels despite its mRNA being relatively abundant, highlighting tight translational or post-translational control. nih.govoup.comfigshare.com
Feedback Inhibition: The GGP enzyme is a major site of feedback repression, which, combined with its low abundance, gives it a high degree of control over the metabolic flux through the pathway. nih.govfigshare.comnih.gov This ensures that the production of ascorbate is finely tuned to the cell's requirements. nih.gov
L-Galactose Metabolism in Microorganisms (e.g., Bacteroides vulgatus)
A novel metabolic pathway for the utilization of L-galactose has been identified in Bacteroides vulgatus, a common bacterium in the human gut microbiota. researchgate.netnih.govsemanticscholar.orgresearchgate.net This pathway involves the conversion of L-galactose into D-tagaturonate through the sequential action of three distinct enzymes. researchgate.netnih.govsemanticscholar.org Subsequently, D-tagaturonate is further metabolized into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, integrating into the central carbon metabolism of the bacterium. nih.govacs.org
The catabolism of L-galactose in B. vulgatus begins with its oxidation to L-galactono-1,5-lactone. nih.govsemanticscholar.orgacs.org This initial product is chemically unstable and can non-enzymatically convert to the more thermodynamically stable L-galactono-1,4-lactone. nih.gov The pathway then proceeds with the enzymatic hydrolysis of the lactone to L-galactonate. nih.govacs.org The final step in this specific pathway segment is the oxidation of L-galactonate to produce D-tagaturonate. researchgate.netnih.gov This three-step conversion is a key strategy employed by gut microbes to utilize L-galactose, which can be derived from dietary plant polysaccharides. nih.gov
The conversion of L-galactose to D-tagaturonate is catalyzed by a specific set of enzymes encoded within a gene cluster in B. vulgatus. researchgate.netacs.org
L-Galactose Dehydrogenase (Bvu0219): This enzyme initiates the pathway by oxidizing L-galactose to L-galactono-1,5-lactone, using NADP+ as the oxidant. nih.govacs.org It shows high specificity for L-galactose. acs.org
L-Galactono-1,5-Lactonase (Bvu0220): This lactonase is responsible for the hydrolysis of L-galactono-1,5-lactone into L-galactonate. It demonstrates a significantly higher catalytic efficiency for the 1,5-lactone compared to the 1,4-lactone, ensuring the pathway's directionality. researchgate.netnih.govsemanticscholar.org
L-Galactonate Dehydrogenase (Bvu0222): This is the final enzyme in the sequence, which oxidizes L-galactonate to D-tagaturonate. researchgate.netnih.govsemanticscholar.org
**Table 1: Kinetic Parameters of Enzymes in L-Galactose Metabolism in *B. vulgatus***
| Enzyme | Gene | Substrate | Product | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|---|
| L-Galactose Dehydrogenase | Bvu0219 | L-Galactose | L-Galactono-1,5-lactone | 21 | 105 | 2.0 x 10⁵ |
| L-Galactonate Dehydrogenase | Bvu0222 | L-Galactonate | D-Tagaturonate | 0.6 | 35 | 1.7 x 10⁴ |
| L-Galactonate Dehydrogenase (Reverse) | Bvu0222 | D-Tagaturonate | L-Galactonate | 90 | 560 | 1.6 x 10⁵ |
Data sourced from Hobbs et al. (2014). researchgate.netnih.govsemanticscholar.org
Interconversion with Furanose Forms: Pyranose-Furanose Mutase Activity
The interconversion between the pyranose (six-membered ring) and furanose (five-membered ring) forms of galactose is a critical step in the biosynthesis of various glycoconjugates, as the furanose form is required for the assembly of specific cell wall components in many microorganisms. researchgate.net This isomerization is catalyzed by a class of enzymes known as pyranose-furanose mutases.
A notable example of a pyranose-furanose mutase is GDP-L-galactose mutase (MtdL), which is involved in the biosynthesis of secondary metabolites. MtdL, identified in the marine bacterium Marinactinospora thermotolerans, catalyzes the conversion of GDP-L-galactopyranose (GDP-L-Galp) into GDP-L-galactofuranose (GDP-L-Galf). nih.gov This reaction is a key step in the biosynthetic pathway of the nucleoside antibiotic A201A. researchgate.net Unlike the more common UDP-galactopyranose mutases, MtdL is part of the Glycosyltransferase family 75 (GT75) and requires a divalent cation like Mn²⁺ for its mutase activity, rather than the FAD cofactor used by UGMs. nih.gov Structural studies of MtdL have revealed the key amino acid residues involved in coordinating the metal ion and binding the GDP-sugar substrate, providing insight into its catalytic mechanism. nih.gov
Uridine diphosphate (UDP)-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.netplos.org The product, UDP-Galf, serves as the activated donor for galactofuranose residues found in the cell walls of many pathogenic bacteria, fungi, and parasites, but not in humans, making UGM an attractive target for antimicrobial drugs. researchgate.netplos.org
The catalytic mechanism requires the flavin cofactor (FAD) to be in its reduced state. researchgate.netplos.org The proposed mechanism involves the reduced flavin acting as a nucleophile, attacking the anomeric carbon of the galactose moiety to form a covalent flavin-sugar adduct, which facilitates the ring opening and subsequent recyclization into the furanose form. plos.org
Homologs of UGM exist with varied substrate specificities. For instance, a UGM homolog in Campylobacter jejuni has been characterized as a bifunctional enzyme capable of recognizing both UDP-galactose and UDP-N-acetylgalactosamine (UDP-GalNAc) as substrates. researchgate.net
Other Identified Metabolic Conversions
Beyond the specific catabolic and isomerization pathways detailed above, this compound and its derivatives are involved in other significant metabolic processes.
In many plants, L-galactose serves as a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C). nih.govresearchgate.net This pathway starts from GDP-D-mannose, which is converted to GDP-L-galactose by the enzyme GDP-D-mannose-3,5-epimerase. nih.gov Subsequently, the enzyme GDP-L-galactose phosphorylase catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate, which is then dephosphorylated to yield L-galactose. nih.gov The L-galactose is then oxidized to L-galactono-1,4-lactone, a direct precursor to ascorbic acid. nih.gov
Additionally, some enzymes known as L-arabinose isomerases, which are primarily involved in the metabolism of L-arabinose, have been shown to catalyze the isomerization of D-galactose to D-tagatose. nih.govoup.comoup.com While the primary substrate is the D-enantiomer, the structural similarity suggests a potential, though less efficient, activity on L-galactose, representing another possible route for its metabolic conversion in certain microorganisms. oup.com
L Galactopyranose As a Stereoisomer in Carbohydrate Chemistry
Presence in Algal Polysaccharides
The cell walls of algae, particularly red algae (Rhodophyta), are a significant source of complex sulfated polysaccharides, where this compound is a key structural component. frontiersin.orgscielo.brscielo.br
Sulfated galactans from red seaweeds are linear polysaccharides composed of alternating galactose units. frontiersin.orgscielo.brnih.gov Based on the stereochemistry of the 4-linked galactose residue, these galactans are broadly classified into two main groups: agarans and carrageenans. frontiersin.orgnih.govnih.gov
Agarans : These polysaccharides are characterized by a repeating disaccharide unit of (1→3)-linked β-D-galactopyranose and (1→4)-linked α-L-galactopyranose. frontiersin.orgnih.govresearchgate.net The presence of the L-enantiomer in the backbone is a defining feature of the agar (B569324) group of polysaccharides. nih.gov Agarose (B213101), a major component of agar, is a linear polysaccharide made of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose. researchgate.net
Carrageenans : In contrast, the backbone of carrageenans consists of repeating units of (1→3)-linked β-D-galactopyranose and (1→4)-linked α-D-galactopyranose. nih.govcybercolloids.netnih.govmdpi.com The 4-linked residue in carrageenans belongs to the D-series, which distinguishes them from agarans. nih.govcybercolloids.net Therefore, this compound is not a constituent of the primary backbone of idealized carrageenan structures like kappa, iota, and lambda carrageenan. cybercolloids.netlsbu.ac.uk
Some red algae are known to produce D/L-hybrid galactans, which contain both D- and L-galactose units, though it is not yet clear if these are mixtures of carrageenans and agarans or if both diastereomeric units exist in the same molecule. frontiersin.orgnih.gov The biosynthesis of these galactans follows different pathways, with UDP-D-Gal being the nucleotide transport for D-galactose and GDP-L-Gal for L-galactose. frontiersin.orgnih.gov
Table 1: Comparison of Repeating Disaccharide Units in Agarans and Carrageenans
| Polysaccharide Group | 3-Linked Residue | 4-Linked Residue |
| Agarans | β-D-galactopyranose | α-L-galactopyranose |
| Carrageenans | β-D-galactopyranose | α-D-galactopyranose |
Unicellular red algae, such as those from the genera Porphyridium and Rhodella, are known to secrete significant quantities of sulfated extracellular polysaccharides (EPS). semanticscholar.orgnih.govnih.gov These complex polymers contain this compound as one of their monosaccharide constituents.
The EPS from Porphyridium strain P-271 is composed of D-xylose, D-glucose, D- and L-galactose, 3-O-methylxylose, 3- and 4-O-methylgalactose, and D-glucuronic acid. semanticscholar.org
The cell wall polysaccharides of Porphyridium cruentum contain galactose (22%) along with xylose and glucose as major components. nih.gov Other analyses of P. cruentum EPS have identified xylose, galactose, glucose, mannose, and arabinose. mdpi.com
Research on various unicellular red algae led to the isolation and characterization of 3-O-(alpha-D-glucopyranosyluronic acid)-L-galactopyranose, an aldobiouronic acid, from their polysaccharides. nih.gov
this compound has also been specifically reported as a constituent in the unicellular red algae Rhodella reticulata and Dixoniella grisea. nih.gov
Table 2: Monosaccharide Composition of Polysaccharides from Select Unicellular Red Algae
| Species | Polysaccharide Components |
| Porphyridium cruentum | Xylose, Galactose (D and L forms), Glucose, Glucuronic Acid, Mannose, Arabinose. nih.govmdpi.com |
| Porphyridium sp. (strain P-271) | D-Xylose, D-Glucose, D- and L-Galactose, Methylated sugars, D-Glucuronic acid. semanticscholar.org |
| Rhodella reticulata | Contains this compound. nih.gov |
| Dixoniella grisea | Contains this compound. nih.gov |
Occurrence in Tunicates (e.g., Styela plicata)
A unique occurrence of this compound is found in the sulfated polysaccharides of tunicates (ascidians). nih.govnih.gov In these marine invertebrates, L-galactose is a dominant sugar component, often to the exclusion of its D-enantiomer. nih.govnih.gov
The tunic of the ascidian Styela plicata contains sulfated L-galactans where the galactose is entirely in the L-enantiomeric form. nih.govnih.gov
The high-molecular-mass fraction of these polysaccharides is composed mainly of a core of α-L-galactopyranose residues sulfated at position 3 and linked glycosidically through the 1→4 position, with non-sulfated this compound at the non-reducing ends. nih.gov
Other ascidian species also possess sulfated L-galactans, though with notable structural diversity. nih.govnih.gov For instance, Herdmania monus has a homopolymer of 3-sulfated, 4-linked α-L-galactopyranoyl units, while the L-galactan from Clavelina sp. has a simpler structure with fewer branches compared to that of S. plicata. nih.govnih.gov
Biosynthetic studies have shown that the L-galactose in the tunicate is produced through the epimerization of D-glucose. nih.govacs.org
This compound as a Constituent of Other Natural Products
While predominantly found in polysaccharides, this compound has been identified in other classes of natural products. Its presence in non-polymeric molecules is considered rare. si.edu
A significant finding was the isolation of 6'-O-acetyl-3ß-pregna-5,20-dienyl-α-L-galactopyranoside, a saponin (B1150181) containing an L-galactose moiety, from the marine octocoral Muricea c.f. purpurea. si.edu This was the first report of L-galactose occurring as a component of a non-polymeric natural product. si.edu The glycosidic linkage in this saponin is α, which is also an unusual feature in saponins. si.edu
Derivativized Forms in Nature
In addition to its standard form, derivatives of this compound are found in nature, playing vital roles in biology.
6-deoxy-L-galactopyranose, commonly known as L-fucose or L-fucopyranose, is a deoxy sugar that is a widespread and important component of many glycoconjugates in a variety of organisms, from bacteria to mammals. lookchem.comoup.comnih.govpharma-industry-review.com It is structurally distinct from other common mammalian sugars due to its L-configuration and the absence of a hydroxyl group at the C-6 position. oup.comnih.gov
Occurrence in Mammals : In mammals, L-fucose is a key component of many N- and O-linked glycans found on glycoproteins and glycolipids. oup.comnih.govebi.ac.uk It often occupies a terminal position on these glycan chains. oup.com Fucosylated glycans are involved in numerous biological processes, including immune response and cell recognition. nih.govebi.ac.uk A prominent example is the ABO blood group antigens, which are fucose-containing oligosaccharides. oup.com
Occurrence in Other Organisms : L-fucose is also found on plant and insect cell surfaces. pharma-industry-review.com The influenza viral hemagglutinin, a glycoprotein (B1211001), contains L-fucose linked to the core N-acetylglucosamine (GlcNAc) residues of its complex oligosaccharides. nih.gov
Table 3: Examples of Natural Products Containing this compound Derivatives
| Derivative | Compound Class | Specific Example | Natural Source |
| 6-deoxy-L-galactopyranose (L-Fucose) | Glycoprotein | ABO Blood Group Antigens | Mammalian Erythrocytes |
| Glycoprotein | Influenza Viral Hemagglutinin | Influenza Virus | |
| Glycolipid | Fucosylated Glycolipids | Mammalian Cells | |
| Oligosaccharide | Human Milk Oligosaccharides | Human Breast Milk ebi.ac.uk |
Biosynthesis and Metabolic Pathways Involving L Galactopyranose
Research has demonstrated a specific biosynthetic pathway in the aquatic plant Pistia stratiotes (water lettuce) where D-glucose is converted to oxalic acid. This process is significant as many members of the Araceae family, to which Pistia stratiotes belongs, are known to contain calcium oxalate (B1200264) crystals. uh.edu The formation of these crystals is a method of sequestering excess calcium and may also serve as a defense mechanism against herbivores. researchgate.net
Studies involving pulse-chase labeling with carbon-14 (B1195169) isotopes in axenic Pistia stratiotes plants have elucidated the roles of various compounds in this pathway. nih.gov The findings confirm that L-galactose is a key intermediate in the conversion of D-glucose to L-ascorbic acid in plants. nih.gov Subsequently, L-ascorbic acid serves as the direct precursor for the synthesis of oxalic acid, which is then deposited as calcium oxalate. nih.govnih.gov This pathway is localized within specialized cells known as crystal idioblasts, which are capable of both L-ascorbic acid and oxalic acid biosynthesis. nih.gov
The key steps in the conversion, starting from the precursor D-glucose, are outlined below:
| Step | Precursor | Product | Key Intermediate(s) |
| 1 | D-Glucose | L-Galactose | D-mannose, GDP-D-mannose, GDP-L-galactose |
| 2 | L-Galactose | L-Ascorbic Acid | L-galactono-1,4-lactone |
| 3 | L-Ascorbic Acid | Oxalic Acid | Not specified |
It is important to note that L-galactose exists in equilibrium with its cyclic hemiacetal form, L-galactopyranose. Therefore, this compound is the specific stereoisomer involved in this metabolic pathway. The research highlights that glycolate (B3277807) is a poor substrate for oxalic acid synthesis in Pistia stratiotes, further solidifying the primary role of the L-ascorbic acid pathway in the formation of calcium oxalate in this species. nih.gov
Enzymatic Mechanisms and Biochemical Studies of L Galactopyranose Interconversions
Catalytic Mechanisms of GDP-L-Galactose Phosphorylase
GDP-L-galactose phosphorylase (GGP), also known as VTC2 or VTC5 in Arabidopsis, is a pivotal enzyme in the Smirnoff-Wheeler pathway of ascorbate (B8700270) biosynthesis. wikipedia.org It catalyzes the first committed and primary regulatory step in this pathway: the reversible conversion of GDP-L-galactose and inorganic phosphate (B84403) into α-L-galactose 1-phosphate and GDP. wikipedia.orgnih.gov
Reaction: GDP-L-galactose + phosphate ⇌ α-L-galactose 1-phosphate + GDP wikipedia.org
The function of this enzyme was the last to be elucidated in the pathway, and its discovery was critical to understanding the regulation of vitamin C production in plants. nih.gov GGP is classified as a GDP:alpha-L-galactose 1-phosphate guanylyltransferase. wikipedia.org Studies on the Arabidopsis enzyme have revealed that the reaction proceeds through the formation of a covalent guanylyl-enzyme intermediate, a hallmark of the histidine triad (B1167595) (HIT) superfamily of proteins to which GGP belongs.
Mechanisms of L-Galactose Dehydrogenase and L-Galactono-1,5-Lactonase
Following the formation of L-galactose 1-phosphate by GGP and its subsequent dephosphorylation to L-galactose, the next key enzymatic steps involve oxidation and lactonization, ultimately leading toward ascorbate.
L-Galactose Dehydrogenase (L-GalDH): L-Galactose dehydrogenase (EC 1.1.1.316) catalyzes the oxidation of the C1 aldehyde group of L-galactose to form L-galactono-1,4-lactone. nih.gov This reaction is the penultimate step of the Smirnoff-Wheeler pathway and uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor. nih.gov
Structurally, L-GalDH is a member of the aldehyde-keto reductase (AKR) superfamily, characterized by a conserved (β/α)8 barrel fold. nih.govbutantan.gov.br The catalytic mechanism involves a conserved tetrad of amino acid residues (Asp57, Tyr62, Lys90, and His127 in the spinach enzyme) that facilitates hydride transfer from the sugar substrate to NAD+. nih.gov A key structural feature of L-GalDH is the absence of a specific arginine residue that, in many other AKRs, confers a preference for NADP+. nih.govbutantan.gov.br This absence explains L-GalDH's preference for NAD+, which favors the oxidative direction required for ascorbate synthesis in the cellular environment. nih.gov Some studies have suggested feedback inhibition by ascorbate; however, more recent structural and kinetic analyses indicate that the enzyme's activity is largely unaffected by ascorbate, with previously observed inhibition likely resulting from pH changes in the assay medium. nih.govnih.gov
L-Galactono-1,5-Lactonase: The term lactonase refers to an enzyme (EC 3.1.1.x) that catalyzes the hydrolysis of a lactone (a cyclic ester) into its corresponding hydroxy acid. While L-galactose dehydrogenase produces L-galactono-1,4-lactone, the subsequent and final step in the established plant ascorbate pathway is not hydrolysis by a lactonase. Instead, the L-galactono-1,4-lactone is directly oxidized by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH) to produce L-ascorbic acid.
A general lactonase mechanism involves the activation of a water molecule to hydrolyze the ester bond of the lactone ring. This is often mediated by one or more metal ions, such as zinc, within the active site, which polarize the carbonyl group and position the water for nucleophilic attack. However, this specific hydrolytic action on L-galactono-1,4-lactone is not a recognized step in the primary pathway of ascorbate biosynthesis.
Flavoenzyme Mechanisms in Pyranose-Furanose Conversion (e.g., MtdL, UGM)
The interconversion between six-membered pyranose and five-membered furanose rings is a critical reaction in the metabolism of certain carbohydrates. While L-galactopyranose itself is not the canonical substrate, the flavoenzyme UDP-galactopyranose mutase (UGM) provides an exemplary mechanism for this type of transformation, converting UDP-galactopyranose into UDP-galactofuranose. nih.govnih.govresearchgate.net Galactofuranose is essential for the cell walls of various pathogens but is absent in humans, making UGM a target for antimicrobial drug development. nih.govkiesslinglab.com
Unlike typical flavoenzymes that catalyze redox reactions, UGM facilitates a redox-neutral ring contraction. nih.govnih.gov The mechanism does not use the flavin adenine dinucleotide (FAD) cofactor for electron transfer in the classical sense. Instead, the reduced form of the flavin acts as a nucleophile. kiesslinglab.commdpi.com The proposed mechanism involves the following key steps:
Nucleophilic Attack: The N5 atom of the reduced flavin attacks the anomeric carbon (C1) of the UDP-galactopyranose substrate. mdpi.com
Covalent Adduct Formation: This attack displaces the UDP group and forms a transient covalent flavin-sugar adduct. nih.govmdpi.com
Ring Opening: The formation of an iminium ion intermediate facilitates the opening of the pyranose ring. nih.govmdpi.com
Recyclization and Ring Contraction: The open-chain sugar then recyclizes, with the C4 hydroxyl group attacking the C1 carbon, forming the five-membered furanose ring. mdpi.com
Product Release: The UDP moiety attacks the anomeric carbon again, releasing UDP-galactofuranose and regenerating the reduced flavoenzyme for the next catalytic cycle. mdpi.com
In this elegant mechanism, the flavin cofactor functions as a temporary scaffold, holding the galactose moiety to allow for the intricate bond rearrangements required for the pyranose-to-furanose conversion. mdpi.com
Kinetic and Structural Insights into this compound-Modifying Enzymes
Detailed biochemical studies have provided significant insights into the structure and function of enzymes that act on this compound and its derivatives.
L-Galactose Dehydrogenase (L-GalDH): The first crystal structure of L-GalDH was solved for the enzyme from spinach (Spinacia oleracea), revealing a monomeric protein with the characteristic (β/α)8 barrel structure of the AKR superfamily. nih.govbutantan.gov.brresearchgate.net Structural analysis identified key residues in the C-terminal region (Tyr185, Tyr61, Ser59, and Asp128) that likely determine substrate specificity. nih.govbutantan.gov.br Kinetic studies comparing the recombinant spinach enzyme (SoGDH) with its homolog from camu-camu (Myrciaria dubia, MdGDH), a plant known for its extremely high vitamin C content, show broadly similar properties. nih.gov Both enzymes exhibit Michaelis-Menten kinetics and have an optimal pH of 7.0. nih.govresearchgate.net
GDP-L-Galactose Phosphorylase (GGP): Structural studies of GGP have been challenging due to its very low abundance in plant tissues, a direct consequence of its tight translational regulation. researchgate.net However, molecular and kinetic modeling has been instrumental in understanding its function. researchgate.net These studies confirm that GGP has a high degree of control over the flux of the ascorbate pathway. researchgate.net Evolutionary analysis shows that the gene structure is highly conserved across land plants, indicating its fundamental functional importance. researchgate.net The protein belongs to the GGP family and is localized to the cytoplasm and nucleus. researchgate.netuniprot.org
Mentioned Compounds
Structural Biology and Molecular Interactions of L Galactopyranose and Its Glycoconjugates
Glycan-Protein Recognition Involving L-Galactopyranose Residues
The specific recognition of this compound residues by proteins, such as lectins and enzymes, is fundamental to many biological processes. nih.gov This recognition is governed by a precise set of molecular interactions within the protein's carbohydrate-binding site. mit.edu
Analysis of Carbohydrate-Binding Sites
Carbohydrate-binding sites (CBS) on proteins that recognize galactose residues possess distinct structural features. A key characteristic is the significant enrichment of aromatic amino acid residues, particularly tryptophan and, to a lesser extent, tyrosine. nih.gov These electron-rich aromatic side chains are over-represented compared to other amino acids like phenylalanine. nih.gov For instance, in lectin binding sites, tryptophan residues are most prevalent, positioned to interact favorably with the carbohydrate. nih.gov The geometry of the binding pocket is precisely arranged to accommodate the specific stereochemistry of the galactopyranose ring, allowing for multiple points of contact that contribute to binding affinity and specificity. chemrxiv.orgnih.gov
Hydrophilic and Hydrophobic Interactions (e.g., CH-π interactions)
Both hydrophilic and hydrophobic interactions are crucial for the stable binding of galactopyranose residues.
Hydrophilic interactions primarily consist of a network of hydrogen bonds between the hydroxyl groups of the sugar and polar amino acid side chains (e.g., aspartic acid, glutamine, asparagine) or the protein backbone. nih.govnih.gov These bonds are highly directional and are fundamental for determining the specificity of the interaction.
Hydrophobic interactions , particularly CH-π interactions, provide a significant contribution to the binding energy. mit.edunih.gov These occur when the C-H bonds on one face of the galactopyranose ring stack against the electron-rich π-system of an aromatic amino acid side chain (tryptophan, tyrosine, or phenylalanine). mdpi.comnih.gov The β-face of galactose, with its axial C4-OH group, presents a hydrophobic patch of C-H groups at positions C3, C4, C5, and C6 that readily participates in these interactions. mdpi.com Quantum mechanical calculations have shown that these CH-π stacking interactions can be energetically more favorable than individual hydrogen bonds in the binding pocket. nih.gov The clustering of nonpolar side chains away from water, known as the hydrophobic effect, further stabilizes the protein-carbohydrate complex. muni.czyoutube.com Studies on lactose (B1674315) permease also confirm that adding hydrophobic groups to D-galactopyranosides can significantly increase binding affinity. nih.gov
| Interaction Type | Average Interaction Energy (kcal/mol) | Description |
|---|---|---|
| CH-π Stacking Interactions | -6.1 | Stacking of galactose C-H groups on an aromatic amino acid ring (e.g., Tryptophan). nih.gov |
| Hydrogen Bonding | -4.4 | Direct hydrogen bonds between galactose hydroxyl groups and protein residues. nih.gov |
| Other Close Contacts | -3.2 | Van der Waals and other non-covalent contacts. nih.gov |
Role of Water Molecules and Divalent Ions in Interactions
The binding interface between this compound and a protein is often not a simple direct contact but is frequently mediated by other small molecules.
Divalent Ions: Many carbohydrate-binding proteins, particularly C-type lectins, require divalent cations like calcium (Ca²⁺) or manganese (Mn²⁺) for their function. nih.govnih.gov These ions play a direct structural role in the binding event. The cation can coordinate directly with the hydroxyl groups of the galactopyranose residue, creating a properly oriented surface for protein recognition. nih.govmdpi.com This coordination polarizes the carbohydrate, enhancing the enthalpy of binding. nih.gov The ion also simultaneously forms coordination bonds with acidic residues (e.g., aspartate, glutamate) in the protein's binding site, creating a stable ternary complex of protein-ion-carbohydrate. nih.govnih.gov Studies on β-galactosidase have shown that Mg²⁺ and Mn²⁺ are essential activators that bind at a single site per monomer, with Ca²⁺ competing for the same site. nih.gov
Structural Elucidation of this compound-Containing Oligosaccharides
Determining the precise structure of oligosaccharides containing this compound requires a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight, monosaccharide composition, and sequence of an oligosaccharide. researchgate.netacs.org Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow the analysis of intact oligosaccharide molecules. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) involves selecting an oligosaccharide ion and fragmenting it through collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed sequence and linkage information by identifying characteristic B, C, Y, and Z ions from glycosidic bond cleavages and A/X ions from cross-ring cleavages. acs.orgnih.gov MS-based methods can also help distinguish between isomers, such as galactopyranose and galactofuranose, based on their distinct fragmentation signatures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for elucidating the three-dimensional structure of oligosaccharides in solution. rsc.org
1D NMR: One-dimensional ¹H NMR spectra provide information on the number of sugar residues and their anomeric configurations (α or β) based on the chemical shifts and coupling constants of the anomeric protons (H-1). researchgate.netresearchgate.net
2D NMR: Two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are used to assign all the ¹H and ¹³C signals in the spectrum. nih.govunimo.it The HMBC experiment is particularly crucial as it reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the unambiguous determination of the glycosidic linkage positions between monosaccharide units. oup.com
Combining data from both mass spectrometry and NMR spectroscopy allows for the complete and unambiguous structural characterization of novel this compound-containing oligosaccharides, as demonstrated in the analysis of xyloglucan (B1166014) subunits from jojoba seeds. nih.gov
Synthetic Strategies and Chemical Derivatization of L Galactopyranose
De Novo Synthesis Approaches
De novo synthesis, the construction of molecules from simpler, often achiral starting materials, offers a powerful route to L-hexoses without relying on the existing chirality of natural sugars. A key strategy in this area is the Sharpless asymmetric epoxidation, which allows for the creation of enantiomerically pure chiral epoxides, serving as foundational building blocks for complex carbohydrate targets.
One notable approach involves the asymmetric synthesis of all eight L-hexoses from a single, common starting material. researchgate.net This method highlights the versatility of building complex stereochemistry from the ground up. While specific de novo syntheses of L-galactopyranose are part of broader methodologies aimed at producing the entire family of L-hexoses, they underscore the power of asymmetric catalysis to generate rare sugars with high enantiomeric purity. These methods provide access to this compound and its isomers by systematically installing the required stereocenters, a process that relies on the predictable stereochemical outcomes of reactions like asymmetric dihydroxylation. researchgate.net
Transformation from D-Sugars
Given the low natural abundance of L-sugars, their synthesis is often achieved through the chemical manipulation of readily available D-sugars. This approach leverages the existing stereochemical information within the D-sugar backbone, modifying it to produce the desired L-enantiomer.
Functional Group Switching at C1 and C5
A conventional and effective strategy for converting a D-hexose to its L-enantiomer involves an inversion of the terminal functionalities, specifically switching the roles of the C1 aldehyde and the C6 primary alcohol. tandfonline.com This "head-to-tail" inversion is particularly well-suited for the synthesis of L-galactose from D-galactose due to the inherent C2-symmetry of the galactitol intermediate. tandfonline.com
The general process can be summarized as:
Reduction at C1: The aldehyde group at the anomeric position (C1) of the D-sugar is reduced to a primary alcohol.
Selective Protection: The primary alcohol at C6 is selectively protected, often with a bulky group like a trityl group.
Oxidation at C6: Following deprotection, the newly freed primary alcohol at C6 is oxidized to form a new aldehyde group, thus creating the anomeric center of the L-sugar.
This sequence effectively inverts the carbon chain, transforming a D-sugar into its L-counterpart. For instance, an efficient synthesis of L-galactose from D-galactose was achieved in six steps without the need for chromatographic purification, highlighting the practicality of this method. tandfonline.com A similar chain-terminal interchange of oxidation states has been used to prepare L-galactose and its derivatives from 6-S-phenyl-6-thio-D-galactose. nih.gov
Conversion from D-Glucose or D-Mannose Derivatives
The transformation strategy is not limited to D-galactose. L-galactose and other L-hexoses can also be synthesized from different, more abundant D-sugars like D-glucose and D-mannose. An efficient route has been developed that uses the same principle of switching the functional groups at C1 and C5 of D-glucose and D-mannose derivatives. This approach involves key steps such as the oxidation and reduction of a silyl (B83357) enol ether at C1 and an oxidative decarboxylation at C5 mediated by lead(IV) tetraacetate. The synthesis of an L-galactose derivative has also been accomplished starting from a D-glucal intermediate.
A short and efficient synthesis of L-fucose (6-deoxy-L-galactose) was developed starting from D-mannose. wordpress.com This method proceeds via the diastereoselective extension of the carbon chain at C1 of a protected D-mannose derivative, followed by the selective cleavage of the terminal glycol unit to yield the L-fucose structure. wordpress.com
Synthesis from Non-Sugar Precursors (e.g., L-Ascorbic Acid, Furfural)
Moving beyond carbohydrate starting materials, non-sugar precursors offer alternative and innovative pathways to this compound.
L-Ascorbic Acid: A novel and versatile method has been developed for the asymmetric synthesis of all eight diastereomerically pure L-hexoses using L-ascorbic acid (Vitamin C) as the sole starting material. researchgate.net This approach was demonstrated through the successful synthesis of both this compound and L-talopyranose derivatives. The key steps in this strategy involve the stereoselective preparation of chiral (E)- and (Z)-γ-hydroxy-α,β-unsaturated esters from L-ascorbic acid, followed by a stereo-controlled dihydroxylation using osmium tetroxide with chiral ligands ((DHQD)2PHAL and (DHQ)2PHAL) to manipulate the stereochemical outcome. researchgate.net This pathway is significant as it provides access to the entire L-hexose series from a single, inexpensive, and chiral non-sugar precursor.
Furfural (B47365): Furfural, a compound derivable from the dehydration of pentose (B10789219) sugars found in hemicellulose, has also been cited as a potential non-sugar starting material for the synthesis of L-galactose. cjnmcpu.comnih.gov While the direct conversion of furfural to this compound is complex, it represents a potential route from biomass-derived platform chemicals to valuable rare sugars.
Chemoenzymatic Synthesis of this compound and Derivatives
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical reactions. This hybrid approach is particularly useful in carbohydrate chemistry, where enzymes can perform highly specific modifications on complex molecules, often without the need for extensive protecting group manipulations.
The use of galactose oxidase is a prime example. This enzyme can catalyze the stereospecific oxidation of the primary alcohol at the C6 position of polyols to an aldehyde. This reaction is central to many synthetic routes that convert a D-galactitol derivative into an L-galactose precursor. tandfonline.com For instance, a key step in a multi-step synthesis might involve the enzymatic oxidation of a protected 3-deoxy-3-fluoro-L-fucitol (a 6-deoxy-L-galactitol derivative), demonstrating the integration of enzymatic steps within a broader chemical synthesis campaign.
Furthermore, chemoenzymatic strategies are employed in the synthesis of L-galactose derivatives. The synthesis of L-galactosaminuronic acid from L-galactose can involve a TEMPO/BAIB-mediated chemical oxidation of the C6 hydroxyl group, a step often optimized alongside enzymatic transformations in related syntheses. cjnmcpu.comcjnmcpu.com The plant biosynthetic pathway of L-ascorbic acid, which proceeds through an L-galactose intermediate, relies on enzymes like L-galactose dehydrogenase. nih.gov These enzymes have been harnessed in metabolically engineered yeasts, which, when fed L-galactose, can produce L-ascorbic acid, showcasing a whole-cell chemoenzymatic conversion. nih.gov
Synthesis of Specific this compound Derivatives
The synthesis of derivatives of this compound is crucial for their use as building blocks in medicinal chemistry and glycobiology. These derivatives often feature modifications at key positions, such as deoxygenation, amination, or oxidation.
L-Fucose (6-deoxy-L-galactopyranose): As a 6-deoxy derivative of L-galactose, L-fucose is a biologically significant monosaccharide. oup.com Its synthesis is often linked to that of L-galactose. One reported synthesis starts from the rare L-galactose itself. wordpress.com Another approach involves the degradation of nonradioactive L-fuconic acid to 5-deoxy-L-lyxose, which is then converted to α-L-fucose-1-¹⁴C via a cyanohydrin reaction, demonstrating a method for producing isotopically labeled derivatives. oclc.orgnist.govnih.gov
L-Galactosaminuronic Acid: This rare amino sugar acid is a component of some bacterial surface glycans. cjnmcpu.comnih.gov Its chemical synthesis has been achieved from commercially available L-galactose. A key strategy involves converting L-galactose to L-galactal, followed by an azidoselenation to introduce the amino group precursor at C2. The final steps include the TEMPO/BAIB-mediated oxidation of the C6 primary alcohol to a carboxylic acid, yielding the target L-galactosaminuronic acid building block. cjnmcpu.comcjnmcpu.com
Other Derivatives: Chemical synthesis has also furnished other important derivatives. For example, the reaction of 6-S-phenyl-6-thio-D-galactose has been used to produce not only L-galactose but also its diphenyl dithioacetal pentaacetate and aldehydo-L-galactose pentaacetate. nih.gov Additionally, N-acetyl-L-galactosamine, a critical component for synthesizing mirror-image O-glycoproteins for structural biology, can be prepared from L-galactose using established protocols. tandfonline.com
The following table summarizes key this compound derivatives and their synthetic precursors.
Table 1. Synthesis of this compound Derivatives
| Derivative Name | Common Name / Abbreviation | Key Modification | Synthetic Precursor(s) | Citation(s) |
|---|---|---|---|---|
| 6-deoxy-L-galactopyranose | L-Fucose | Deoxygenation at C6 | D-Mannose, L-Galactose, L-Fuconic Acid | wordpress.comoclc.org |
| L-Galactosaminuronic Acid | - | Amination at C2, Oxidation at C6 | L-Galactose, L-Galactal | cjnmcpu.comcjnmcpu.com |
| N-Acetyl-L-galactosamine | L-GalNAc | Amination & Acetylation at C2 | L-Galactose | tandfonline.com |
| aldehydo-L-Galactose Pentaacetate | - | Acetylation, Open-chain aldehyde | 6-S-phenyl-6-thio-D-galactose | nih.gov |
L-Galactosaminuronic Acid Building Blocks
L-Galactosaminuronic acid is a rare sugar primarily found in the cell surface glycans of gram-negative bacteria. nih.govresearchgate.net Its unique structure makes it a valuable target for the development of diagnostic tools and vaccines. researchgate.netnih.gov The chemical synthesis of orthogonally protected L-galactosaminuronic acid building blocks provides a pathway to construct complex bacterial glycans for biomedical research. nih.govresearchgate.net
Key Synthetic Transformations:
| Step | Description | Starting Material | Key Reagents | Product |
| 1 | Acetyl Group Removal | Acetylated Glycoside (10) | Zemplén condition (catalytic NaOMe in MeOH) | Triol (11) |
| 2 | Benzylidene Acetal Protection | Triol (11) | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (p-TsOH) | 4,6-O-benzylidene protected compound (12) |
| 3 | O3-Nap Installation & Deprotection | 4,6-O-benzylidene protected compound (12) | NapBr, NaH; then acid hydrolysis | Diol (14) |
| 4 | C6 Oxidation | Diol (14) | TEMPO, BAIB | L-galactosaminuronic acid building block (1) |
Table based on synthetic scheme described in cited research. nih.gov
Carba-L-galactopyranose (Glycomimetics)
Carba-sugars, or glycomimetics, are carbohydrate analogues where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. researchgate.net This substitution creates a molecule with a similar three-dimensional structure to the parent sugar but with increased stability against chemical and enzymatic hydrolysis. researchgate.netrsc.org Carba-L-galactopyranose is a glycomimetic of this compound.
While direct synthesis from this compound is not the commonly reported route, chemoenzymatic methods starting from non-carbohydrate precursors are well-documented for producing carba-L-galactopyranose. nih.govrsc.org A prominent strategy utilizes the cis-dihydrodiol metabolite derived from methyl benzoate (B1203000) as a synthetic precursor. nih.govrsc.orgresearchgate.net The absolute configuration and structure of the resulting carbasugars are typically confirmed using NMR spectroscopy and X-ray crystallography. nih.govrsc.org
The synthesis of carba-β-L-galactopyranose from a methyl benzoate-derived cis-dihydrodiol involves a multi-step chemical sequence. researchgate.netnih.gov This pathway demonstrates a practical approach to accessing these complex glycomimetics.
Synthetic Pathway for carba-β-L-galactopyranose:
| Step | Reagents and Conditions | Product Description | Yield |
| a | 2,2-DMP, p-TSA | Acetonide protected compound | 93% |
| b | MCPBA, CH2Cl2 | Epoxide | 77% |
| c | tBuOH, H2O, pH 8 buffer | trans-dihydrodiol (from epoxide ring-opening) | 70% |
| d | TBDMSOTf, Et3N, CH2Cl2 | Silyl ether protected compound | 82% |
| e | Rh/Al2O3, H2, EtOH | Hydrogenated product | 62% |
| f | LiAlH4, Et2O | Reduced alcohol | 84% |
| g | MeOH, HCl | Deprotected final product (carba-β-L-galactopyranose) | 84% |
This table outlines the reagents, conditions, and reported yields for the synthesis of carba-β-L-galactopyranose from a non-carbohydrate precursor as described in the literature. researchgate.net
3,6-Anhydro-L-galactopyranose
3,6-Anhydro-L-galactopyranose is a monosaccharide derivative characterized by an ether linkage between carbons 3 and 6 of the galactose unit. researchgate.net It is a constituent of various polysaccharides found in red seaweeds (Rhodophyceae), such as agarose (B213101). rsc.orgresearchgate.net
The formation of 3,6-anhydro-L-galactose can occur at the polysaccharide level through an enzymatic process. rsc.org Research has shown that an enzyme system, partially purified from the parent seaweed, can catalyze the conversion of L-galactose 6-sulphate units within the porphyran (B1173511) polysaccharide into 3,6-anhydro-L-galactose units. rsc.org This transformation involves the elimination of the sulphate group. rsc.org This enzymatic synthesis confirms that a derivative of L-galactose serves as the precursor to the anhydro sugar. rsc.org
Enzymatic Conversion:
| Enzyme Source | Substrate Unit within Polysaccharide | Product Unit within Polysaccharide |
| Extracts of parent seaweed (e.g., Porphyra umbilicalis) | L-galactose 6-sulphate | 3,6-anhydro-L-galactose |
Table based on the enzymatic synthesis described in the literature. rsc.org
In addition to enzymatic synthesis within the native polysaccharide, chemical and enzymatic methods have been developed to produce 3,6-anhydro-L-galactose in higher yields from agarose. researchgate.net This involves an initial chemical hydrolysis of agarose with a weak acid to produce agarooligosaccharides, followed by enzymatic degradation to yield the final monosaccharide. researchgate.net
Acetylated Aldehydo Forms
The acetylated aldehydo form of L-galactose refers to the open-chain (acyclic) structure of the sugar in which the hydroxyl groups are protected as acetate (B1210297) esters and the anomeric carbon exists as a free aldehyde. While sugars like galactose predominantly exist in a cyclic pyranose form, the open-chain aldehyde is a key intermediate. nih.gov The pentaacetate of galactose in its cyclic form does not have a free aldehyde group and is unreactive towards reagents like hydroxylamine, necessitating specific synthetic steps to generate the aldehydo form. ncert.nic.in
One documented synthesis of aldehydo-L-galactose pentaacetate is achieved through a sequence of reactions starting from a D-galactose derivative. nih.gov The process involves the synthesis of 6-S-phenyl-6-thio-D-galactose, which is then subjected to a series of transformations including reduction, acetylation, and ultimately hydrolysis to yield the target acetylated aldehydo-L-galactose. nih.gov
Another synthetic approach to access acetylated C-galactopyranosyl aldehydes starts from the readily available 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose. rsc.org In this method, the peracetylated galactose is reacted with propargyl trimethylsilane (B1584522) in the presence of a Lewis acid to form a C-glycosidic allene (B1206475). rsc.org Subsequent ozonolysis of this allene intermediate affords the acetylated α-C-galactopyranosyl aldehyde. rsc.org This aldehyde was noted to be labile and was typically used immediately in subsequent reactions without isolation. rsc.org
Data Table: Selected Reagents for Allene-based Aldehyde Synthesis
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose | Propargyl trimethylsilane, BF₃·Et₂O | α-C-glycosidic allene |
| 2 | α-C-glycosidic allene | O₃ (Ozonolysis) | Acetylated α-C-galactopyranosyl aldehyde |
Table based on synthetic approach described in cited research. rsc.org
Glycoconjugate Research Involving L Galactopyranose
L-Galactopyranose as a Component of Complex Polysaccharides
This compound is a key structural monosaccharide in various complex polysaccharides, particularly those found in marine organisms. acs.org In red and green seaweeds, as well as in marine invertebrates like ascidians (tunicates) and sea urchins, this compound is a constituent of sulfated galactans (SGs). acs.orgnih.gov These polymers are often major components of the extracellular matrix or cell wall, providing structural integrity. acs.orgnih.gov For example, agarans, a type of SG from red algae, are built on a backbone of alternating 3-linked β-D-galactopyranose and 4-linked α-L-galactopyranose units. acs.org In some invertebrates, such as ascidians, polysaccharides composed exclusively of L-galactose residues have been identified, containing a central core of 3-sulfated, 4-linked α-L-galactopyranosyl units. nih.gov The biosynthesis of these L-galactan chains is thought to potentially involve the epimerization of D-glucose into α-L-galactopyranose units after incorporation into the polysaccharide chain. nih.gov
A prominent example of this structure-function relationship is observed in sea urchin fertilization. Sulfated galactans present in the egg jelly coat act as species-specific inducers of the sperm acrosome reaction, a critical step for fertilization. acs.orgnih.gov This species-specificity is determined by the unique structural motifs of the SGs. nih.gov Furthermore, the specific structures of SGs from marine algae and invertebrates confer a range of potent pharmacological activities, including anticoagulant, antithrombotic, anti-inflammatory, and antiviral properties. acs.orgnih.govnih.gov For instance, a sulfated galactan from the red alga Botryocladia occidentalis, which features 2,3-disulfated α-galactopyranose units, exhibits particularly high anticoagulant activity. nih.gov
Table 1: Structure-Function Relationships in Selected Sulfated L-Galactans
| Source Organism | Key Structural Features | Observed Function(s) | Citations |
|---|---|---|---|
| Marine Invertebrates (general) | Chains of 3-linked β-galactose with 2-sulfation. | Structural component of body wall; anticoagulant activity. | acs.orgnih.gov |
| Ascidians (Tunicates) | Core of 3-sulfated, 4-linked α-L-galactopyranosyl units. | Structural component of extracellular matrix. | nih.gov |
| Sea Urchins | Sulfated galactans in egg jelly coat. | Species-specific induction of sperm acrosome reaction. | acs.orgnih.gov |
| Red Algae (Botryocladia occidentalis) | Contains 2,3-disulfated α-galactopyranose units. | High anticoagulant activity. | nih.gov |
| Red Algae (general) | Alternating 3-linked β-D-galactose and 4-linked α-L-galactose. | Anticoagulant and antithrombotic properties. | acs.orgnih.gov |
Sulfation: The addition of sulfate (B86663) groups is a critical modification that profoundly influences the properties of galactans. Sulfation renders these polysaccharides strongly anionic, which is fundamental to their ability to engage in electrostatic interactions with various proteins. acs.org The position and density of these sulfate groups are not random; they create specific patterns that determine the molecule's biological activity. For example, a strong tendency toward 4-sulfation is observed in algae, while 2-sulfation is more common in invertebrates. acs.org These distinct sulfation patterns are directly correlated with the functional specificity of the glycoconjugate, such as the serpin-independent anticoagulant activity observed in certain sulfated galactans from red algae. nih.gov The anticoagulant effects of many SGs are mediated through potentiation of serine protease inhibitors (serpins) like antithrombin and heparin cofactor II, a mechanism highly dependent on specific sulfation patterns. nih.govnih.gov
Methylation: Methylation is a less common modification of glycans compared to sulfation and has not been identified in mammals. nih.gov It serves as an additional mechanism to modulate the structure of glycan molecules in organisms like bacteria, fungi, and molluscs. nih.gov Research on the functional impact of methylation is ongoing, but some findings point to its role in antigenicity. For instance, the presence of terminal 3-O-methyl-galactose (3-OMe-Gal) on the N-glycans of Rapana thomasiana hemocyanin is believed to be involved in the antigenicity of this protein. nih.gov
Integration into Oligosaccharides
Beyond their role in large polysaccharides, this compound units can be integrated into smaller oligosaccharide structures, including those found on glycopeptides and glycolipids.
Heparin is a well-known glycosaminoglycan with significant anticoagulant properties. Its structure is primarily composed of repeating disaccharide units of a uronic acid—most commonly the L-sugar L-iduronic acid (IdoA)—and D-glucosamine. nih.govnih.govnih.gov Therefore, this compound is not a constituent of the repeating heparin polysaccharide chain. The biosynthesis of L-iduronic acid occurs at the polymer level through the C-5 epimerization of D-glucuronic acid residues already incorporated into the chain. acs.org It is important to note, however, that the linkage region connecting the heparin chain to its core protein does contain D-galactose in a specific tetrasaccharide sequence: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. nih.gov
Glycopeptides: The synthesis of glycopeptides containing rare sugars like this compound is a key area of research for creating probes to study biological recognition events. acs.orgnih.gov Chemoenzymatic strategies have been successfully developed to incorporate L-galactose into glycan structures attached to peptides. rsc.orgnih.govacs.org These methods often leverage the promiscuity of certain glycosyltransferases. For example, fucosyltransferases, which normally use GDP-L-fucose as a substrate, have been shown to be capable of transferring the structurally similar L-galactose from a GDP-L-galactose donor onto N-glycan acceptors in vitro. acs.org This allows for the controlled synthesis of glycopeptides presenting the rare L-galactose moiety for functional studies. acs.org
Glycolipids: Galactose is a common component of glycolipids in various organisms. In bacteria, D-galactose is found in the outer core of lipopolysaccharides (LPS), the major glycolipid component of the outer membrane of Gram-negative bacteria. biotium.com While D-galactose is more common, other L-sugars, such as L-glycero-D-manno-heptose, are characteristic components of the LPS inner core, indicating that the biosynthetic pathways for L-sugars are active in these organisms. biotium.com Glycolipids containing galactose have also been identified in Gram-positive bacteria, such as the lipoteichoic acid (LTA) from Lactobacillus gasseri, which has a glycolipid anchor containing a tetrahexose composed of galactose and glucose. While many bacterial glycolipids contain D-galactose, the presence of L-galactose in the O-antigen of some bacterial serotypes is possible, contributing to the immense structural diversity of these surface molecules.
Research on Rare L-Sugar-Binding Proteins
Monosaccharides that are absent in mammals, such as L-galactose, are termed "rare sugars." nih.govnih.gov The immune system can produce carbohydrate-binding proteins (CBPs), like lectins and antibodies, that recognize these rare sugars on the surfaces of microbes, mediating host-pathogen interactions. nih.govnih.gov However, a significant challenge in this field has been the lack of specific tools to detect and characterize these rare L-sugar-binding proteins. nih.gov
To address this, recent research has focused on devising chemoenzymatic strategies to produce defined glycoconjugates that can act as probes. acs.orgnih.gov In these studies, bacterial and mammalian glycosyltransferases, which are normally specific for L-fucose, have been shown to successfully transfer the rare hexose (B10828440) L-galactose onto various glycan acceptors. acs.orgnih.gov This has enabled the creation of specific glycoprotein (B1211001) ligands terminating in L-galactose. acs.org
These synthetic L-galactose-containing probes have been used in assays like ELISA to detect the presence of rare sugar-binding proteins in human serum. acs.orgnih.gov For validation, the binding of these probes to known CBPs was tested. For example, an anti-H-antigen antibody, which recognizes L-fucose, was able to detect glycoproteins labeled with L-galactose, although with lower sensitivity. acs.orgnih.gov Similarly, the well-characterized plant lectin Ulex europaeus agglutinin-I (UEA-I), which primarily binds L-fucose, showed no significant binding to other terminal L-sugars, confirming its high specificity and the utility of these probes in distinguishing between different binding proteins. acs.orgbiotium.com This line of research is critical for discovering novel CBPs that mediate interactions with pathogens and for understanding the roles of rare sugars in immunology. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for L-galactopyranose derivatives, and how do experimental conditions influence stereochemical outcomes?
- Methodology : this compound derivatives (e.g., carba-β-L-galactopyranose) are synthesized via multi-step pathways involving hydroxyl protection, epoxidation, and hydrogenation. For example, the use of 2,2-DMP and p-TSA for acetylation (93% yield) followed by MCPBA-mediated epoxidation ensures stereochemical control. Subsequent ring-opening with tert-butanol/water (pH 8) generates trans-dihydroxy intermediates (70% yield), critical for downstream functionalization .
- Key reagents : Rh/Al2O3 for hydrogenation, TBDMSOTf for hydroxyl protection, and LiAlH4 for deprotection.
Q. How is the structural identity of this compound validated in carbohydrate polymers like agarose?
- Methodology : Agarose, a heteropolysaccharide containing 3,6-anhydro-α-L-galactopyranose, is analyzed via NMR (e.g., and ) to confirm glycosidic linkages (β-1,4 and α-1,3). X-ray crystallography or enzymatic degradation (e.g., 3,6-anhydro-α-L-galactose dehydrogenase) further validates structural motifs .
Q. What enzymatic pathways degrade this compound-containing polysaccharides?
- Methodology : The enzyme 3,6-anhydro-α-L-galactose dehydrogenase (EC 1.2.1.92) catalyzes the NAD(P)+-dependent oxidation of 3,6-anhydro-α-L-galactopyranose to 3,6-anhydro-L-galactonate. This reaction is critical in red macroalgae polysaccharide degradation and is studied via kinetic assays and gene knockout models .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported enzymatic activities for this compound derivatives?
- Methodology : Discrepancies in enzyme kinetics (e.g., NAD+ vs. NADP+ specificity) are addressed through:
- Comparative assays under standardized pH and temperature conditions.
- Structural analysis of enzyme active sites (e.g., X-ray crystallography of Vibrio sp. EJY3 dehydrogenase).
- Validation via isotopic labeling (e.g., -HO) to track reaction intermediates .
Q. What challenges arise in achieving high-purity this compound for crystallographic studies?
- Methodology : Purity (>99%) is ensured via:
- Multi-step chromatography (e.g., HPLC with aminopropyl columns).
- Recrystallization in solvent systems like ethanol/water.
- Mass spectrometry (MS) and elemental analysis to detect trace impurities .
Q. How can computational models (e.g., GROMOS) improve the design of this compound-based biomaterials?
- Methodology : Molecular dynamics simulations using force fields (e.g., GROMOS 54A7) predict conformational stability of this compound in polymers. Parameters include:
- Terminal group assignments (e.g., -1-α-L-galactopyranose in carbohydrate chains).
- Solvent interactions (e.g., water mobility around hydroxyl groups) .
Q. What experimental designs mitigate side reactions during this compound functionalization?
- Methodology : Side reactions (e.g., over-oxidation) are minimized by:
- Controlled reagent stoichiometry (e.g., limiting MCPBA in epoxidation).
- In situ monitoring via FTIR or Raman spectroscopy.
- Use of scavengers (e.g., NaHCO) to quench reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
